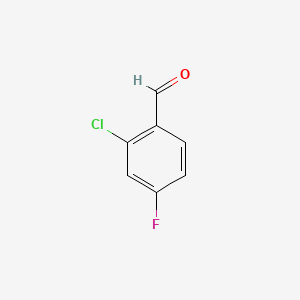

2-Chloro-4-fluorobenzaldehyde

概述

描述

2-Chloro-4-fluorobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluorobenzaldehyde typically involves the halogenation of 4-fluorobenzaldehyde. One common method includes the use of N-chlorosuccinimide in the presence of trifluoroacetic acid and concentrated sulfuric acid . The reaction is carried out at temperatures ranging from 0°C to 70°C, followed by quenching with ice water and extraction with petroleum ether .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions to optimize the yield and purity of the final product .

化学反应分析

Types of Reactions: 2-Chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.

Condensation Reactions: It is used in the synthesis of substituted α-cyanocinnamic acid via Knoevenagel condensation.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents are typically used.

Condensation Reactions: Reagents such as malononitrile and bases like piperidine are commonly employed.

Major Products:

Substituted α-cyanocinnamic acid: Formed via Knoevenagel condensation.

2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile: Another product synthesized using this compound.

科学研究应用

Organic Synthesis

Intermediate in Synthesis

2-Chloro-4-fluorobenzaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex structures through nucleophilic addition reactions. For instance, it can be used to synthesize substituted benzimidazoles and other heterocyclic compounds, which are significant in medicinal chemistry .

Case Study: Synthesis of Benzimidazole Derivatives

Research has demonstrated that this compound can be effectively employed to synthesize 2-substituted benzimidazoles through condensation reactions. These derivatives exhibit notable biological activities, including antimicrobial and anticancer properties .

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

The compound is frequently used as an intermediate in the production of various APIs. Its ability to introduce specific functional groups into drug molecules enhances their pharmacological profiles. For example, this compound is utilized in synthesizing anti-inflammatory and anti-cancer agents .

Market Trends

The demand for this compound in pharmaceutical applications is growing due to increasing research and development activities aimed at discovering novel therapeutic agents. The pharmaceutical industry is projected to drive the market for this compound at a CAGR of approximately 5-7% over the next few years .

Agrochemical Applications

Pesticide Synthesis

In agrochemicals, this compound is used to produce various pesticides and herbicides. Its unique structure allows for the development of compounds that can effectively target specific pests while minimizing environmental impact .

Case Study: Development of Herbicides

Research indicates that derivatives synthesized from this compound exhibit potent herbicidal activity against several weed species. This makes it a valuable compound in the formulation of selective herbicides that protect crops without harming desirable plants .

Material Science Applications

Polymer Chemistry

The compound has also found applications in material science, particularly in the development of advanced polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance properties such as thermal stability and conductivity .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates diverse chemical transformations |

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients | Enhances drug efficacy and specificity |

| Agrochemicals | Production of pesticides and herbicides | Targets specific pests with minimal side effects |

| Material Science | Development of advanced polymers | Improves thermal stability and conductivity |

作用机制

The mechanism of action of 2-Chloro-4-fluorobenzaldehyde primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring activates the compound towards nucleophilic attack . The nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then eliminates the halogen to form the substituted product .

相似化合物的比较

4-Chloro-2-fluorobenzaldehyde: Similar in structure but with different positions of chlorine and fluorine atoms.

2,4-Dichlorobenzaldehyde: Contains two chlorine atoms instead of one chlorine and one fluorine.

4-Fluorobenzaldehyde: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.

Uniqueness: 2-Chloro-4-fluorobenzaldehyde is unique due to the synergistic effects of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

生物活性

2-Chloro-4-fluorobenzaldehyde (CAS Number: 84194-36-5) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : CHClF O

- Molecular Weight : 158.557 g/mol

- Density : 1.4 g/cm³

- Melting Point : 60-63 °C

- Boiling Point : 204.5 °C at 760 mmHg

- Flash Point : 80.9 °C

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological targets, including:

- Antifungal Activity : Research indicates that compounds related to this compound exhibit significant antifungal properties against Candida albicans. In vitro studies have shown that certain derivatives can inhibit yeast growth at non-cytotoxic concentrations, suggesting a potential role in treating fungal infections, especially in immunocompromised patients .

- DNA Binding Studies : A study highlighted the DNA binding capabilities of substituted benzimidazoquinolines, where derivatives of this compound were evaluated for their ability to bind to DNA and inhibit cancer cell proliferation. The results suggested that these compounds could interfere with cellular processes by disrupting DNA function .

- Cytotoxicity and Selectivity : The compound has been assessed for its cytotoxic effects on various cell lines. It demonstrated selective toxicity against cancer cells while sparing normal cells, which is crucial for developing targeted therapies .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-fluorobenzaldehyde, and how are yields optimized?

- Methodological Answer : A silver(I)-catalyzed formylation of aryl boronic acids is a reliable method, yielding 85% under optimized conditions (2 mmol scale, 1,2-dichloroethane solvent). Key parameters include catalyst loading (e.g., AgNO₃) and reaction time . Alternative routes involve Halex fluorination of chlorinated benzaldehydes using potassium fluoride in sulfolane, though yields depend on temperature and stoichiometric control .

| Synthetic Method | Catalyst/Solvent | Yield |

|---|---|---|

| Ag(I)-catalyzed formylation | AgNO₃ / 1,2-dichloroethane | 85% |

| Halex fluorination | KF / sulfolane | Not reported (see [4]) |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The compound exhibits distinct signals:

- ¹H NMR : δ 10.39 (s, aldehyde proton), 7.97 (dd, J = 8.7, 6.2 Hz, aromatic H), 7.08–7.19 (m, substituted aromatic H) .

- ¹³C NMR : δ 187.99 (aldehyde C), 165.82 (d, J = 259.9 Hz, C-F), and 115.11–139.39 (aromatic C) . Coupling constants confirm substituent positions and electronic effects.

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation. Storage should be in cool, dry conditions away from oxidizers. Emergency protocols include ethanol rinsing for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for electron-deficient aromatic systems. For example, DFT calculations on the aldehyde's LUMO energy and Fukui indices can identify reactive sites toward nucleophiles like amines . Comparative studies of gradient-corrected vs. hybrid functionals (e.g., Becke’s 1993 model) reveal trade-offs in computational cost and accuracy for predicting activation energies .

Q. What strategies resolve contradictions in spectroscopic data interpretation for derivatives of this compound?

- Methodological Answer : Discrepancies in coupling constants (e.g., J values in ¹³C NMR) may arise from solvent effects or rotameric mixtures. For example, tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate shows rotamers (63:37 ratio) in ¹H NMR, resolved via temperature-dependent studies or COSY experiments . Cross-validation with computational NMR chemical shift predictions (e.g., using GIAO-DFT) enhances reliability .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric purity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) improve enantioselectivity. For example, coupling with piperazine derivatives achieves 61% yield using hexanes/EtOAc (1:1) with 0.25% Et₃N to suppress side reactions . Solvent polarity adjustments (e.g., switching from DCM to THF) can stabilize intermediates in SNAr reactions .

Q. Data Contradiction Analysis

- Thermochemical Functionals : Becke’s 1993 hybrid functional (average error: 2.4 kcal/mol for atomization energies) outperforms gradient-only models but requires validation against experimental enthalpies of formation for halogenated aldehydes .

- Synthetic Yields : Silver-catalyzed methods show higher reproducibility (85% yield) vs. Halex fluorination , where incomplete conversion or byproduct formation may occur.

属性

IUPAC Name |

2-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQWNQKESAHDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233105 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84194-36-5 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84194-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084194365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。